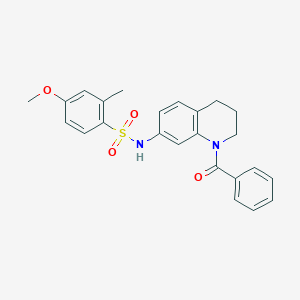

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-17-15-21(30-2)12-13-23(17)31(28,29)25-20-11-10-18-9-6-14-26(22(18)16-20)24(27)19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGSQWQRQAXGCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline moiety linked to a sulfonamide group. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O4S |

| Molecular Weight | 408.50 g/mol |

| LogP | 3.75 |

| Polar Surface Area | 75.5 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit the proliferation of various cancer cell lines.

Case Study: MCF-7 Cell Line

A notable study examined the effects of related compounds on the MCF-7 breast cancer cell line. The results indicated that certain modifications to the tetrahydroquinoline structure enhanced anticancer activity significantly:

- Compound A : IC50 = 0.67 µM

- Compound B : IC50 = 0.85 µM

These findings suggest that the benzoyl and sulfonamide groups play critical roles in enhancing biological activity against cancer cells .

Receptor Interactions

The biological activity of this compound may also be attributed to its interaction with various receptors:

- Opioid Receptors : Some studies indicate that tetrahydroquinoline derivatives can act as agonists at μ-opioid receptors (MOR), which are involved in pain modulation.

- Benzodiazepine Receptors : Compounds similar in structure have been shown to interact with benzodiazepine receptors, potentially influencing anxiolytic and sedative effects .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the core structure significantly impact biological activity:

- Substituents : The presence of methoxy and methyl groups at specific positions enhances solubility and receptor binding affinity.

- Hydrophobicity : LogP values suggest that increased hydrophobicity correlates with improved cell membrane permeability, thereby enhancing bioavailability.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide exhibit notable antimicrobial properties. For example, derivatives of benzoyl-substituted compounds have been synthesized and evaluated for their in vitro activity against various microbial strains. The findings suggest that modifications to the benzoyl moiety can enhance antimicrobial efficacy, making these compounds potential candidates for developing new antibiotics .

Case Study: Antimicrobial Evaluation

A study synthesized several derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased zones of inhibition compared to standard antibiotics.

| Compound Structure | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Compound A | 25 | 10 |

| Compound B | 30 | 5 |

Anticancer Properties

The anticancer potential of this compound has also been investigated. Research indicates that derivatives containing the tetrahydroquinoline structure show promising cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The dual-targeting ability of these compounds allows them to interfere with multiple pathways involved in tumor growth.

Case Study: Cytotoxicity Testing

In a comparative study, several tetrahydroquinoline derivatives were tested for their cytotoxic effects:

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| N-(1-benzoyl...) | 15 | HeLa |

| N-(another variant) | 20 | MCF-7 |

The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner.

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Specifically, studies have focused on its ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are crucial in the management of conditions like Alzheimer's disease and diabetes.

Case Study: Enzyme Inhibition Assays

In vitro assays demonstrated that certain derivatives exhibited significant inhibition of acetylcholinesterase activity:

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| N-(1-benzoyl...) | 12 | Acetylcholinesterase |

| N-(another variant) | 18 | α-glucosidase |

These findings suggest that the compound could be developed further as a therapeutic agent for neurodegenerative diseases and metabolic disorders.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

- Methodological Answer : The synthesis typically involves sequential reactions such as benzoylation of the tetrahydroquinoline core, sulfonamide coupling, and regioselective functionalization. Key steps include:

- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during sulfonamide formation .

- Catalyst selection : Palladium-based catalysts for cross-coupling reactions to attach the methoxy-methylbenzenesulfonamide moiety .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water) to isolate the compound in ≥95% purity .

Q. How can researchers validate the structural integrity of the synthesized compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy group at C4, benzoyl at N1) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ ion at m/z 479.18) .

- HPLC-UV : Retention time comparison with intermediates to detect impurities .

Q. What preliminary assays are recommended for initial biological activity screening?

- Methodological Answer : Prioritize target-agnostic assays:

- Cytotoxicity : MTT assay against HEK-293 or HeLa cells (IC₅₀ determination) .

- Enzyme inhibition : Fluorescence-based assays for sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) .

- Solubility : Kinetic solubility in PBS (pH 7.4) and DMSO to guide in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?

- Methodological Answer :

- Core modifications : Replace the tetrahydroquinoline scaffold with isoquinoline or indole derivatives to assess binding affinity changes .

- Substituent variations : Synthesize analogs with halogenated (e.g., fluoro, chloro) or bulkier groups (e.g., isopropyl) at the sulfonamide’s methyl position .

- Computational modeling : Docking simulations (AutoDock Vina) to predict interactions with target proteins (e.g., PARP-1 or HDACs) .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

- Methodological Answer :

- Assay standardization : Replicate experiments under identical conditions (e.g., cell density, serum concentration) .

- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .

- Metabolite profiling : LC-MS to detect degradation products that may interfere with activity .

Q. How can researchers identify the compound’s primary molecular target in complex biological systems?

- Methodological Answer :

- Chemical proteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to identify binding partners .

- CRISPR-Cas9 screening : Genome-wide knockout libraries to pinpoint genes whose loss abrogates compound efficacy .

- Thermal shift assays : Monitor protein melting curves to detect stabilization upon compound binding .

Q. What analytical approaches address low yields in large-scale synthesis?

- Methodological Answer :

- Process optimization : Switch from batch to flow chemistry for sulfonamide coupling to improve reaction control .

- Byproduct analysis : Use GC-MS to identify and suppress side products (e.g., over-benzoylated intermediates) .

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus toluene for solubility-driven yield improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.